molecular formula C11H17N3O B1418935 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine CAS No. 1153405-52-7

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

Cat. No. B1418935
M. Wt: 207.27 g/mol
InChI Key: HEVLKRGBQKVEKS-UHFFFAOYSA-N
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Description

“4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine” is a chemical compound with the molecular formula C11H17N3O . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine” is 207.27 . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

While specific chemical reactions involving “4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine” are not available, pyridine compounds are generally involved in a variety of chemical reactions. These include addition of Grignard reagents to pyridine N-oxides, cross-coupling of aryl bromides with pyridyl aluminum reagents, and direct C-4-H alkylation of pyridines with alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine” such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Molecular Structure and Properties

  • The structural and spectroscopic properties of related pyridine derivatives have been extensively studied. For instance, novel anyles of 4-benzolylpyridine were synthesized and elucidated spectroscopically, thermally, and structurally, highlighting the complex interactions and electronic structure of these compounds (Kolev et al., 2009). Similarly, the molecular structures of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines exhibited specific conformations and intermolecular interactions, indicating the importance of molecular geometry in their chemical behavior (Lai et al., 2006).

Polymer Synthesis and Applications

  • Pyridine derivatives have been utilized in the synthesis of novel organosoluble polymers. For instance, a new diamine containing a pyridine heterocyclic group was synthesized and used to prepare poly(pyridine−imide), demonstrating the material's high solubility, good thermal stability, and unique optical properties, such as strong orange fluorescence after protonation (Liaw et al., 2007). These properties make such polymers potential candidates for advanced materials in various industrial applications.

Crystal Structure and Coordination Chemistry

  • The crystal packing and coordination behavior of pyridine derivatives are of significant interest in the field of crystal engineering. Research has shown that specific interactions, such as C–H⋯N, C–H⋯π, and π⋯π interactions, play a crucial role in the crystal packing of pyridine-diamine compounds. These interactions lead to the formation of intricate 3D network structures (Rodi et al., 2013).

Luminescence and Optical Properties

  • Pyridine derivatives have been explored for their luminescent properties. For instance, Schiff base complexes involving pyridine-diamine ligands were synthesized, and their crystal structures revealed significant insights into their luminescent behavior. These compounds displayed intraligand fluorescence and phosphorescence in glassy solutions, making them potential candidates for applications in optoelectronic devices (Ghosh et al., 2006).

properties

IUPAC Name

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(11-3-2-6-15-11)14-10-4-5-13-7-9(10)12/h4-5,7-8,11H,2-3,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVLKRGBQKVEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

CAS RN

1153405-52-7
Record name 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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